

Part 1: Executive Summary & Chemical Identity

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Compound of Interest

Compound Name: *N-Nitrodiethylamine*

CAS No.: 7119-92-8

Cat. No.: B1214611

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N-Nitrodiethylamine (also known as Diethylnitramine; CAS: 7119-92-8) is a secondary nitramine often conflated with its highly potent carcinogenic analog, N-Nitrosodiethylamine (NDEA). While the two share a structural backbone, the addition of a single oxygen atom to the nitrogen-nitrogen bond radically alters their physicochemical properties, reactivity, and toxicological profiles.

For drug development professionals, **N-Nitrodiethylamine** is primarily relevant in two contexts:

- **Impurity Remediation:** It is the primary oxidation product of NDEA. Advanced Oxidation Processes (AOPs) used to destroy nitrosamine impurities often yield nitramines.
- **Analytical Interference:** Due to structural similarity, it can interfere with nitrosamine screening if mass spectrometry transitions are not carefully selected.

Chemical Distinction Table:

Feature	N-Nitrodiethylamine (Nitramine)	N-Nitrosodiethylamine (Nitrosamine)
Formula	((
))
Structure	Planar amine nitrogen;	Planar group
CAS	7119-92-8	55-18-5
Oxidation State	Higher (+3 on terminal N)	Lower (+1 on terminal N)
Carcinogenicity	Weak/Debated (IARC Group 3)	Potent (IARC Group 2A)
Primary Use	Energetic materials, chemical intermediate	Research carcinogen, impurity

Part 2: Discovery and History

The discovery of **N-Nitrodiethylamine** dates back to the "Golden Age" of organic nitrogen chemistry in the late 19th century.

The Franchimont Era (1880s)

The compound was first systematically characterized by the Dutch chemist Antoine Paul Nicolas Franchimont and his student Klobbie around 1887. Franchimont was a pioneer in the synthesis of nitramines, investigating the reaction of secondary amines with absolute nitric acid. Unlike primary amines, which decompose to alcohols and nitrogen gas upon nitration, secondary amines were found to form stable nitramines () under dehydrating conditions.

- **Key Historical Insight:** Franchimont discovered that direct nitration of secondary amines was difficult due to the formation of unstable salts. He developed the "Franchimont Reaction," often utilizing nitrating agents like acetyl nitrate or absolute nitric acid with acetic anhydride, to successfully isolate diethylnitramine.

The Energetic Materials Phase (1940s–1960s)

During and after World War II, research into **N-Nitrodiethylamine** spiked due to interest in liquid propellants. The

bond contains significant chemical energy. While diethylnitramine itself did not become a major explosive (unlike its cyclic cousin RDX), it served as a model compound for understanding the thermal decomposition of nitramines.

The Environmental & Pharmaceutical Phase (2000s–Present)

In the modern era, the focus shifted to Carbon Capture and Storage (CCS) and Pharmaceutical Impurities. Amine-based solvents used in CCS degrade into nitrosamines and nitramines.^[1] Similarly, in the pharmaceutical sector, attempts to oxidize NDEA impurities (using ozone or peroxides) were found to convert the potent carcinogen NDEA into the less toxic **N-Nitrodiethylamine**, raising questions about the safety of this remediation strategy.

Part 3: Synthesis and Formation Protocols

For research and analytical standard preparation, two primary methods exist.

Method A: Oxidation of N-Nitrosodiethylamine (The Remediation Pathway)

This is the most relevant method for drug developers, as it mimics the degradation pathway of nitrosamine impurities.

- Mechanism: Electrophilic oxidation of the nitroso nitrogen.
- Reagents: Trifluoroacetic acid (TFPAA) or concentrated Hydrogen Peroxide () with TFA.

Protocol 1: TFPAA Oxidation (High Yield)

- Preparation: In a flame-dried flask, dissolve N-Nitrosodiethylamine (10 mmol) in Dichloromethane (DCM, 20 mL).

- **Oxidant Generation:** In a separate vessel, mix Urea Hydrogen Peroxide (UHP) complex with Trifluoroacetic Anhydride (TFAA) in DCM at 0°C to generate anhydrous TFPAA in situ.
- **Addition:** Dropwise add the TFPAA solution to the nitrosamine solution at 0°C.
- **Reaction:** Stir at reflux for 1–2 hours. The solution will transition from yellow (characteristic of nitrosamine) to colorless.
- **Workup:** Quench with saturated
to neutralize acid. Extract with DCM.
- **Purification:** Silica gel chromatography (Eluent: Hexane/Ethyl Acetate 80:20).
- **Validation:** Confirm by GC-MS (M+ 134) and IR (Appearance of asymmetric stretch at $\sim 1520\text{ cm}^{-1}$).

Method B: Direct Nitration (The Franchimont Pathway)

- **Reagents:** Diethylamine, Nitric Acid (100%), Acetic Anhydride.
- **Note:** This reaction is exothermic and hazardous.
- **Protocol:** Diethylamine is converted to its nitrate salt, then treated with acetic anhydride and chloride catalysts (like
) to dehydrate the intermediate into the nitramine.

Part 4: Drug Development Context – The "Trap" of Remediation

A critical issue in modern pharmaceutical manufacturing is the remediation of nitrosamine-contaminated solvents or APIs.

The Oxidation Strategy: Manufacturers often employ oxidation (Ozone, Peroxide treatment) to destroy NDEA.

The Toxicological Trade-off: This strategy relies on the assumption that the product is safe.

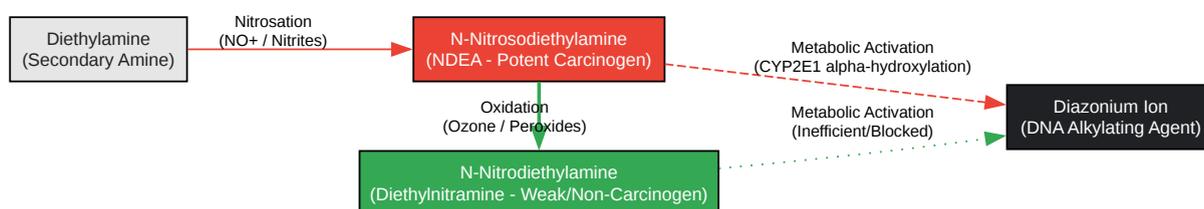
- NDEA (Nitrosamine): Requires metabolic activation (alpha-hydroxylation by CYP2E1) to form the diazonium ion, a potent DNA alkylating agent.
- **N-Nitrodiethylamine** (Nitramine): The bond is stronger and more resistant to enzymatic reduction.
 - Ames Test: Generally negative or weakly positive (requires high concentrations).
 - Carcinogenicity: Studies (e.g., Druckrey et al., Pliss et al.) suggest it is far less potent than NDEA. While NDEA induces tumors at mg/kg levels, nitramines often require g/kg chronic exposure to elicit effects, if any.

Conclusion for Safety Assessments: Converting NDEA to **N-Nitrodiethylamine** significantly reduces genotoxic risk (Risk Reduction Factor > 1000x), but the nitramine is still considered a "cohort of concern" compound in some regulatory frameworks and must be controlled.

Part 5: Visualization of Pathways

Diagram 1: Synthesis and Degradation Pathways

This diagram illustrates the relationship between the Amine, Nitrosamine, and Nitramine, highlighting the oxidation "remediation" route.

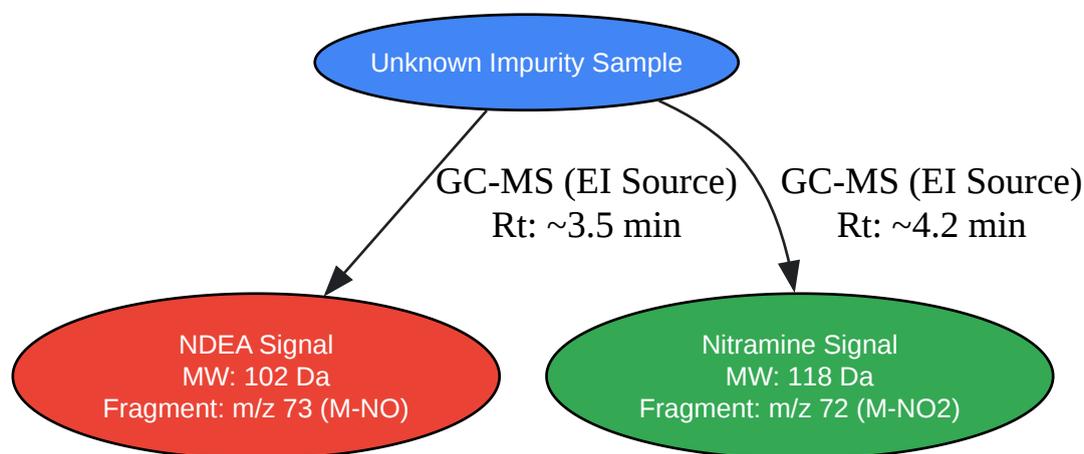


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Caption: The chemical relationship between Diethylamine, NDEA, and **N-Nitrodiethylamine**. Note that oxidation converts the high-risk NDEA into the lower-risk Nitramine.

Diagram 2: Comparative Analytical Profile (GC-MS)

Differentiation is critical during impurity screening.



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Caption: Analytical differentiation. Nitramines typically elute later and show distinct fragmentation patterns (Loss of NO₂ vs Loss of NO).

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